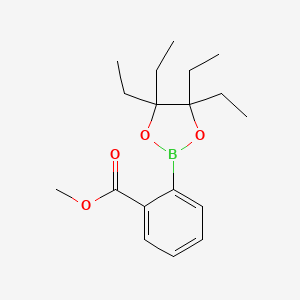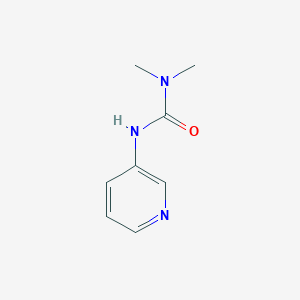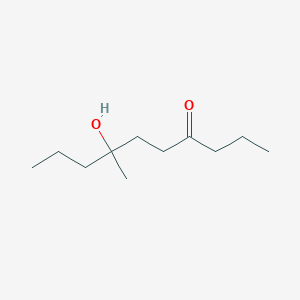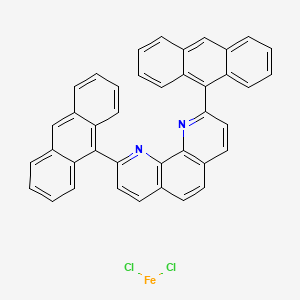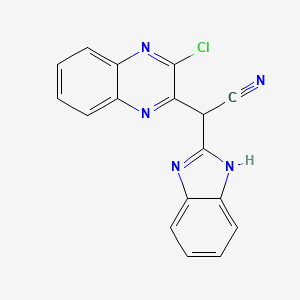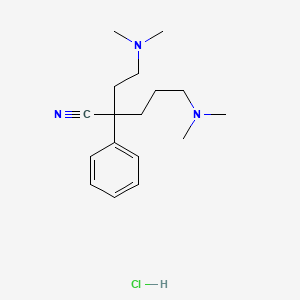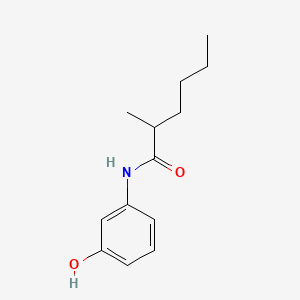![molecular formula C9H13IO B14012377 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 29443-62-7](/img/structure/B14012377.png)
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[221]heptan-2-one, where an iodine atom is attached to the first carbon, and two methyl groups are attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through the iodination of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the bicyclic ketone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
科学研究应用
Chemistry: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound can be used to synthesize specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol via hydride transfer. In oxidation reactions, the ketone group is oxidized to a carboxylic acid or other oxidized products through electron transfer processes.
相似化合物的比较
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis.
属性
CAS 编号 |
29443-62-7 |
|---|---|
分子式 |
C9H13IO |
分子量 |
264.10 g/mol |
IUPAC 名称 |
1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13IO/c1-8(2)6-3-4-9(10,5-6)7(8)11/h6H,3-5H2,1-2H3 |
InChI 键 |
BRJYZZPLEKFROR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)(C1=O)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


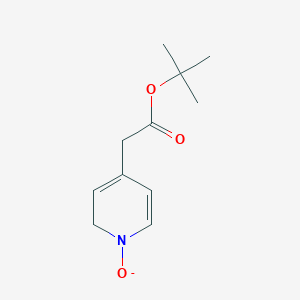
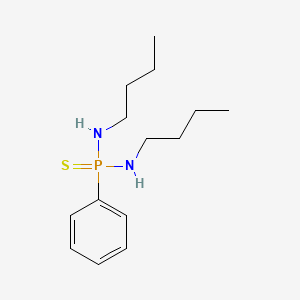
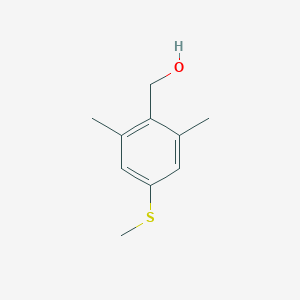
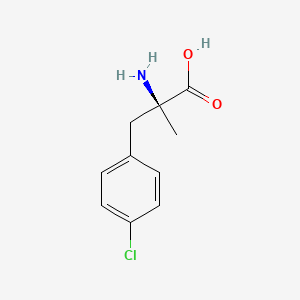
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
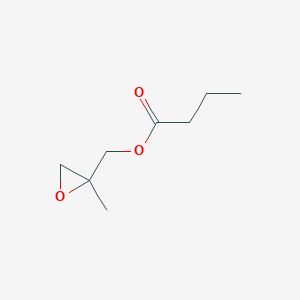
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
